molecular formula C14H20N8O2 B2554272 N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2034352-74-2

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2554272
CAS RN: 2034352-74-2
M. Wt: 332.368
InChI Key: UGXIDKGAKNNEHD-UHFFFAOYSA-N
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Description

The compound N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their synthesis, which can be informative for understanding similar chemical entities. For instance, the first paper discusses the synthesis of a Rho kinase inhibitor with an unsymmetrical urea structure, which shares some structural features with the compound , such as the presence of a piperazine ring . The second paper explores the structure-affinity relationship of derivatives of a dopamine D(4) receptor ligand, which also contains a piperazine moiety . These papers suggest that the compound of interest may have potential biological activity, given the structural similarities to other biologically active compounds.

Synthesis Analysis

The synthesis of related

Scientific Research Applications

Synthesis and Chemical Characterization

The compound has been utilized in the synthesis of novel derivatives, showcasing its versatility in chemical reactions. For instance, it serves as a precursor in the creation of 1,2,4-triazole derivatives, highlighting its role in generating compounds with potential antimicrobial activities (Bektaş et al., 2007). Additionally, its incorporation into complex molecules indicates its utility in the development of pharmacologically relevant agents.

Biological Activity and Applications

Research has also explored the biological activities associated with derivatives of this compound, particularly focusing on antimicrobial properties. For example, studies have identified triazole derivatives, including those related to the core structure of N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, as candidates for antimicrobial agent development due to their effective inhibition against various microorganisms (Fandaklı et al., 2012). This suggests potential applications in addressing antibiotic resistance and developing new antimicrobial therapies.

Drug Discovery and Development

The compound's framework has been integral in the discovery and optimization of inhibitors targeting specific enzymes or receptors, indicative of its relevance in drug discovery efforts. For example, derivatives have been identified as inhibitors of soluble epoxide hydrolase, demonstrating the compound's contribution to the development of therapeutic agents aimed at modulating enzymatic activity for disease treatment (Thalji et al., 2013).

Mechanism of Action

Target of Action

The primary target of the compound N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is the Polycomb repressive complex 2 (PRC2) . PRC2 plays a major role in transcriptional silencing, in part by installing methylation marks on lysine 27 of histone 3 . EZH2, the catalytic engine of the PRC2 complex, is a key candidate oncology target for pharmacological intervention .

Mode of Action

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide acts as a highly potent and selective inhibitor of EZH2 . By inhibiting EZH2, it disrupts the function of the PRC2 complex, thereby preventing the installation of methylation marks on histone 3 and affecting transcriptional silencing .

Biochemical Pathways

The inhibition of EZH2 by N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide affects the biochemical pathway of histone methylation . This disruption of histone methylation can lead to changes in gene expression, particularly genes that are normally silenced by the PRC2 complex .

Pharmacokinetics

It is known that the compound demonstrates robust antitumor effects in a karpas-422 xenograft model when dosed at 160 mg/kg bid .

Result of Action

The molecular and cellular effects of N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide’s action include changes in gene expression due to the disruption of histone methylation . This can lead to the activation of genes that are normally silenced, potentially leading to antitumor effects .

properties

IUPAC Name

N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N8O2/c1-21-9-10(19-20-21)12(23)15-8-11-16-13(18-14(17-11)24-2)22-6-4-3-5-7-22/h9H,3-8H2,1-2H3,(H,15,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXIDKGAKNNEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2=NC(=NC(=N2)OC)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

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